molecular formula C13H19NO3 B1315679 Tert-butyl 4-methoxybenzylcarbamate

Tert-butyl 4-methoxybenzylcarbamate

Cat. No.: B1315679
M. Wt: 237.29 g/mol
InChI Key: OVAFZCTWIMXZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-methoxybenzylcarbamate (CID 14104159) is a chemical building block featuring a carbamate group, a functional motif of high importance in modern drug discovery and medicinal chemistry . Carbamates are valued for their excellent chemical and proteolytic stability, ability to penetrate cell membranes, and structural resemblance to a peptide bond, making them useful as amide bond substitutes (amidomimetics) in pharmacologically active compounds . This compound integrates a 4-methoxybenzyl (PMB) group, commonly employed as a protecting group for amines in multi-step organic synthesis . The tert-butoxycarbonyl (Boc) and PMB groups are both well-established carbamate-based protecting groups that can be introduced and removed under orthogonal conditions, allowing for precise synthetic control in the construction of complex molecules such as peptides and other active agents . Researchers utilize this reagent in the pragmatic design of neuroprotective agents and antiviral compounds, where it serves as a key synthetic intermediate . Its application is strictly for research purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

tert-butyl N-[(4-methoxyphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)14-9-10-5-7-11(16-4)8-6-10/h5-8H,9H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAFZCTWIMXZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101211883
Record name 1,1-Dimethylethyl N-[(4-methoxyphenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120157-94-0
Record name 1,1-Dimethylethyl N-[(4-methoxyphenyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120157-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(4-methoxyphenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Findings :

  • The para-methoxy derivative exhibits superior resonance stabilization compared to ortho and meta isomers, making it more reactive in coupling reactions .
  • Ortho-substituted analogs face steric challenges, limiting their utility in sterically demanding syntheses .

Functional Group Variations

Halogenated Derivatives

Compound Substituent Molecular Weight (g/mol) CAS Number Applications Reference
tert-Butyl 4-bromobenzylcarbamate 4-bromo 292.15 - Suzuki-Miyaura cross-coupling; precursor for aryl-metal intermediates
tert-Butyl 4-chlorobenzylcarbamate 4-chloro 247.70 120157-95-1 Nucleophilic substitution; agrochemical intermediates

Comparison :

  • Bromo derivatives are pivotal in cross-coupling reactions due to the bromide leaving group, whereas methoxy groups are inert under such conditions .
  • Chloro analogs are cost-effective alternatives but require harsher conditions for substitution .

Electron-Withdrawing Groups

Compound Substituent Molecular Weight (g/mol) CAS Number Applications Reference
tert-Butyl 4-methoxy-3-nitrophenylcarbamate 3-nitro, 4-methoxy 267.26 120157-94-0 Reduction to amines; high electron-withdrawing effects enhance acidity

Key Insight :

  • The nitro group increases electrophilicity, enabling selective reductions to amines, a pathway unavailable to the methoxy derivative .

Heterocyclic and Boronate Derivatives

Compound Substituent Molecular Weight (g/mol) CAS Number Applications Reference
tert-Butyl 4-(4-methylthiazol-5-yl)benzylcarbamate 4-methylthiazole 304.41 2308507-34-6 Pharmaceutical research (kinase inhibition)
tert-Butyl 4-(dioxaborolan-2-yl)benzylcarbamate Boronate ester 317.19 1035235-26-7 Suzuki coupling; material science applications

Comparison :

  • Thiazole-containing derivatives show bioactivity in medicinal chemistry, unlike the inert methoxy analog .
  • Boronate esters enable carbon-carbon bond formation, expanding synthetic utility beyond the methoxy derivative’s scope .

Cyano and Methyl Substitutions

Compound Substituent Molecular Weight (g/mol) CAS Number Applications Reference
tert-Butyl 3-cyano-5-methylbenzylcarbamate 3-cyano, 5-methyl 246.30 MFCD31561269 Polymer modification; enhanced thermal stability

Key Insight :

  • The cyano group introduces polarity, improving solubility in polar solvents compared to the methoxy derivative .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 4-methoxybenzylcarbamate, and how do reaction conditions influence yield?

  • Methodological Answer : A typical synthesis involves reacting 4-methoxybenzylamine with tert-butyl chloroformate in the presence of a base like triethylamine. The base deprotonates the amine, facilitating nucleophilic attack on the chloroformate carbonyl group. Yield optimization requires careful control of stoichiometry (e.g., 1:1.2 amine-to-chloroformate ratio), temperature (0–25°C), and reaction time (2–6 hours). Monitoring via TLC or HPLC ensures completion .
  • Key Variables : Solvent polarity (e.g., dichloromethane vs. THF), base strength, and moisture exclusion to prevent hydrolysis of intermediates.

Q. How can researchers characterize this compound, and what analytical techniques are most reliable?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H/13^13C NMR to verify the tert-butyl group (δ ~1.4 ppm for 1^1H; δ ~28 ppm for 13^13C) and methoxybenzyl moiety (δ ~3.8 ppm for OCH3_3). IR spectroscopy confirms the carbamate C=O stretch (~1680–1720 cm1^{-1}) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) or LC-MS for trace impurities. High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup due to potential hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the reactivity of this compound with electrophiles?

  • Methodological Answer : Contradictions often arise from solvent effects or competing reaction pathways. For example:

  • Electrophilic Aromatic Substitution (EAS) : The methoxy group directs electrophiles to the para position, but steric hindrance from the tert-butyl carbamate may reduce reactivity. Use DFT calculations to model transition states and compare with experimental yields .
  • Case Study : If nitrobenzylation yields inconsistent results, vary Lewis acid catalysts (e.g., AlCl3_3 vs. FeCl3_3) and monitor regioselectivity via 1^1H NMR .

Q. What strategies optimize the stability of this compound in biological assays?

  • Methodological Answer :

  • pH Control : Maintain physiological pH (7.4) to prevent carbamate hydrolysis. Buffers like PBS or HEPES are preferred.
  • Temperature : Store solutions at –20°C and avoid repeated freeze-thaw cycles.
  • Enzymatic Degradation : Pre-treat samples with protease inhibitors (e.g., PMSF) if cellular esterases are active .

Q. How do structural analogs of this compound differ in bioactivity, and what functional groups drive these differences?

  • Methodological Answer : Compare analogs like tert-butyl 4-formylbenzylcarbamate (CAS 156866-52-3) and tert-butyl 3-cyanobenzylcarbamate (CAS 439691-94-8):

  • Aldehyde vs. Methoxy Groups : The formyl group enhances electrophilicity, enabling Schiff base formation with biological amines, while the methoxy group stabilizes aromatic rings via resonance.
  • Bioactivity Testing : Use enzyme inhibition assays (e.g., acetylcholinesterase) to quantify differences in IC50_{50} values .

Q. What computational methods predict the interaction of this compound with protein targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses. Focus on hydrogen bonding with the carbamate oxygen and hydrophobic interactions with the tert-butyl group.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Compare binding free energies (MM-PBSA) across analogs .

Data Analysis & Experimental Design

Q. How should researchers design experiments to investigate the carbamate’s role in protecting-group chemistry?

  • Methodological Answer :

  • Stepwise Deprotection : Treat with TFA in DCM (1:10 v/v) and monitor deprotection kinetics via 1^1H NMR. Compare with alternative methods (e.g., HCl/dioxane).
  • Orthogonality Testing : Expose to conditions for other protecting groups (e.g., Fmoc deprotection with piperidine) to confirm selectivity .

Q. What statistical approaches address variability in synthetic yields across labs?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, solvent, catalyst).
  • Multivariate Regression : Identify predictors of yield (e.g., R2^2 > 0.8) and refine synthetic protocols accordingly .

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